

Sodium 4-nitrobenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium 4-nitrobenzoate**

Cat. No.: **B1616222**

[Get Quote](#)

An In-depth Technical Guide to Sodium 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium 4-nitrobenzoate**, a compound of interest in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and biological activities, with a focus on its mechanism of action as an inhibitor of ubiquinone biosynthesis.

Chemical and Physical Properties

Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It is a stable, crystalline solid readily soluble in water, making it suitable for various laboratory applications.

Table 1: Physicochemical Properties of **Sodium 4-nitrobenzoate**

Property	Value	Reference(s)
CAS Number	3847-57-2	[1] [2]
Molecular Formula	C ₇ H ₄ NNaO ₄	[1] [2]
Molecular Weight	189.10 g/mol	[1] [2]
Appearance	White to pale yellow crystalline powder	[3]
Solubility	Soluble in water	[3]

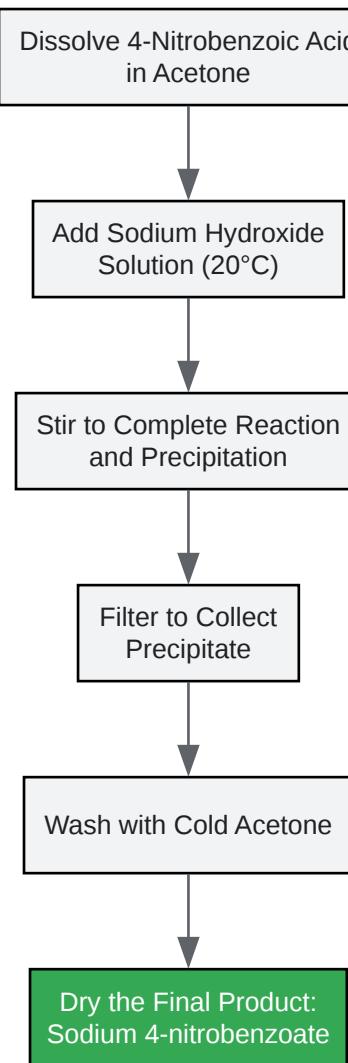
Synthesis of Sodium 4-nitrobenzoate

Sodium 4-nitrobenzoate can be synthesized from 4-nitrobenzoic acid through a straightforward neutralization reaction with sodium hydroxide.

A high-yield synthesis of **sodium 4-nitrobenzoate** can be achieved by reacting 4-nitrobenzoic acid with sodium hydroxide in an acetone solvent at room temperature.[\[1\]](#)

Materials:

- 4-Nitrobenzoic acid
- Sodium hydroxide
- Acetone
- Stir plate and stir bar
- Reaction flask
- Filtration apparatus


Procedure:

- Dissolve 4-nitrobenzoic acid in acetone in a reaction flask.

- Slowly add a stoichiometric amount of sodium hydroxide solution to the stirring solution at 20°C.[1]
- Continue stirring until the reaction is complete, indicated by the precipitation of the sodium salt.
- Collect the precipitate by filtration.
- Wash the product with a small amount of cold acetone to remove any unreacted starting materials.
- Dry the resulting **sodium 4-nitrobenzoate** product.

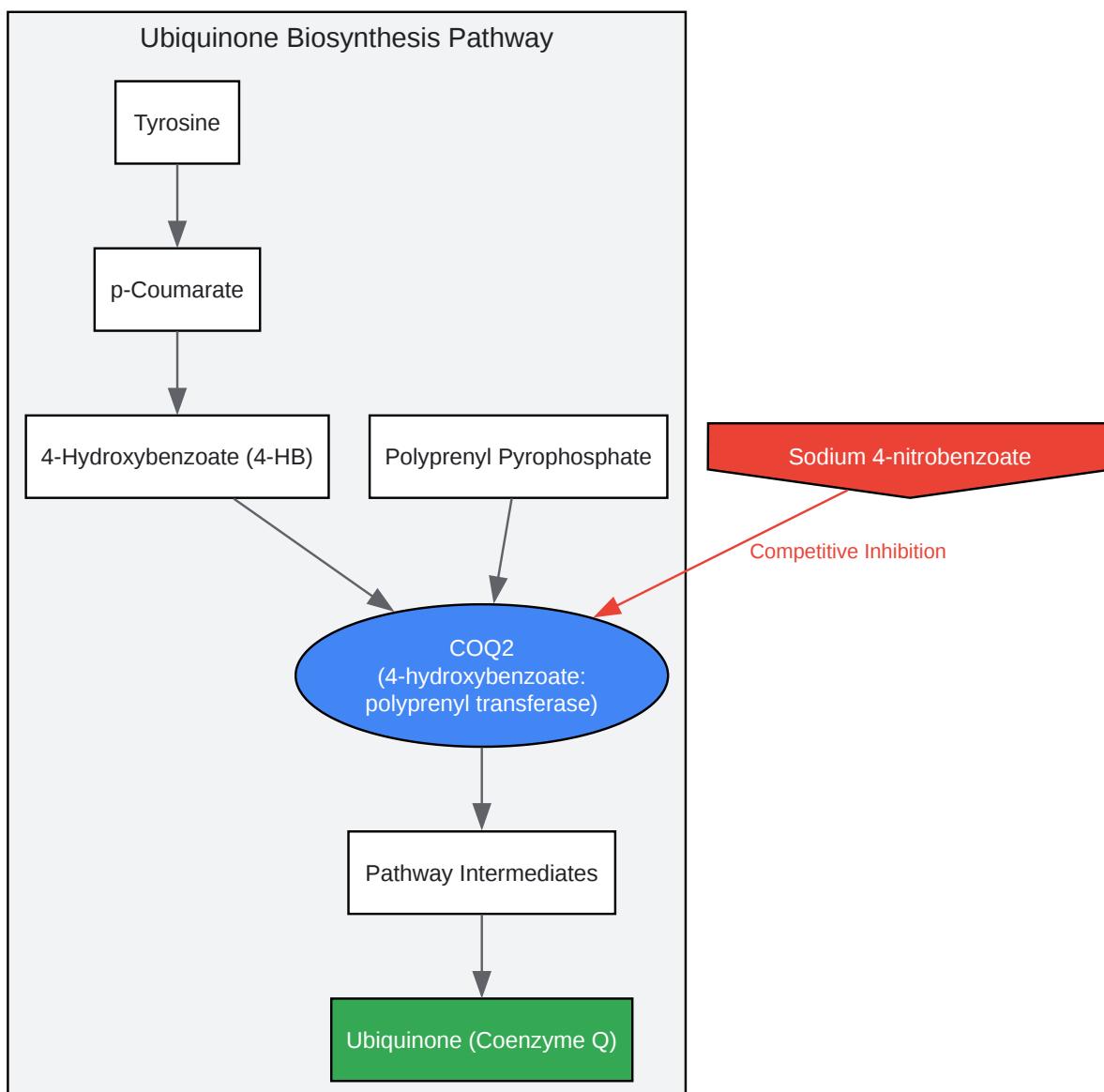
This method has been reported to yield up to 97% of the desired product.[1]

Experimental Workflow: Synthesis of Sodium 4-nitrobenzoate

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action


Sodium 4-nitrobenzoate exhibits notable biological activity, primarily attributed to its ability to inhibit the biosynthesis of ubiquinone (Coenzyme Q).

Ubiquinone is a vital component of the electron transport chain and a potent lipid-soluble antioxidant. 4-nitrobenzoate, the active form of the sodium salt, acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the ubiquinone

biosynthesis pathway.^[4] This inhibition leads to a dose-dependent decrease in cellular ubiquinone levels.^{[4][5]}

The mechanism of action of 4-nitrobenzoate as a competitive inhibitor of COQ2 suggests that it competes with the natural substrate, 4-hydroxybenzoate (4-HB), for the active site of the enzyme.^{[4][6]} This inhibition has been demonstrated in various organisms, including mammalian cells and the malaria parasite *Plasmodium falciparum*.^{[5][6]}

Signaling Pathway: Inhibition of Ubiquinone Biosynthesis

[Click to download full resolution via product page](#)

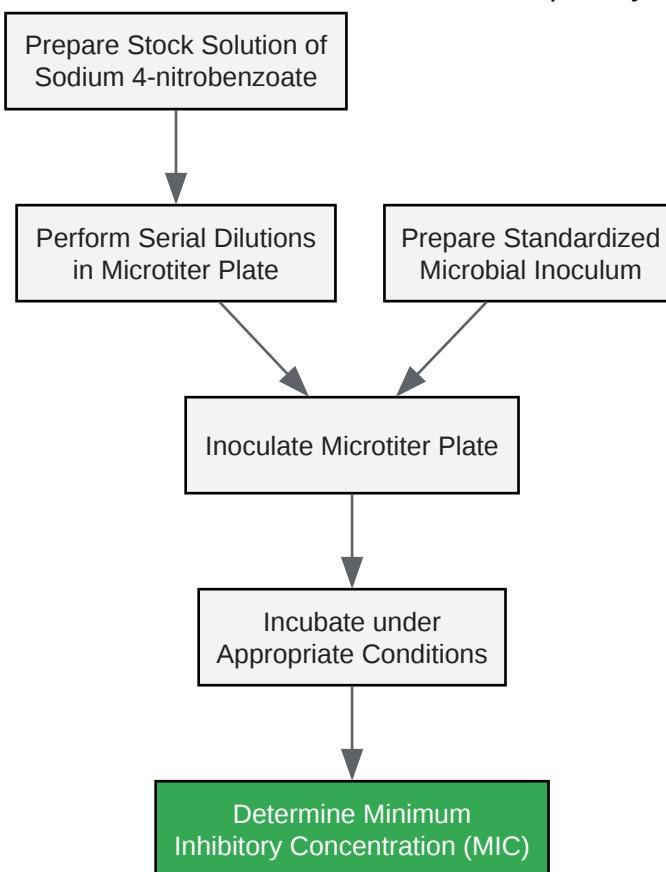
Inhibition of Ubiquinone Biosynthesis

The inhibition of ubiquinone biosynthesis by **sodium 4-nitrobenzoate** is a promising strategy for antimicrobial and antiparasitic drug development. By depleting the cellular pool of ubiquinone, the compound can disrupt essential metabolic processes, such as cellular respiration, leading to growth inhibition and cell death.

- **Antiparasitic Activity:** Studies have shown that 4-nitrobenzoate can reduce the levels of ubiquinone in *Leishmania amazonensis*, suggesting its potential as a therapeutic agent against this parasite.
- **Antimalarial Activity:** In *Plasmodium falciparum*, 4-nitrobenzoate has been shown to inhibit ubiquinone biosynthesis and enhance the efficacy of other antimalarial drugs.^[6]

The antimicrobial activity of **sodium 4-nitrobenzoate** can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:


- **Sodium 4-nitrobenzoate**
- Bacterial or fungal strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile microtiter plates
- Incubator

Procedure:

- Prepare a stock solution of **sodium 4-nitrobenzoate** in a suitable solvent and sterilize by filtration.
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.

- Prepare a standardized inoculum of the test microorganism.
- Inoculate each well with the microbial suspension.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

[Click to download full resolution via product page](#)

Antimicrobial Susceptibility Testing Workflow

Applications in Research and Drug Development

Sodium 4-nitrobenzoate serves as a valuable tool for studying the effects of ubiquinone deficiency in various biological systems. Its ability to induce a controlled reduction in ubiquinone levels allows researchers to investigate the downstream cellular consequences without the need for genetic manipulation.^[5] This makes it a useful compound for exploring the role of ubiquinone in cellular metabolism, oxidative stress, and disease pathogenesis.

In the context of drug development, the targeted inhibition of ubiquinone biosynthesis by **sodium 4-nitrobenzoate** highlights a promising avenue for the development of novel antimicrobial and antiparasitic agents. Further research into the structure-activity relationship of 4-nitrobenzoate and its analogs could lead to the discovery of more potent and selective inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sodium 4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Sodium 4-nitrobenzoate | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Sodium 4-nitrobenzoate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1616222#sodium-4-nitrobenzoate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com